molecular formula C14H12N2O2 B1414976 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine CAS No. 1039945-84-0

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine

Cat. No. B1414976
M. Wt: 240.26 g/mol
InChI Key: FKBCPTRYFOWZPB-UHFFFAOYSA-N
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Description

Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals . The methoxyphenyl group in “2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine” suggests the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further attached to the benzoxazole core.


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine” would likely consist of a benzoxazole core with a methoxyphenyl group attached at the 2-position and an amine group (-NH2) at the 6-position .


Chemical Reactions Analysis

Benzoxazoles, including potentially “2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine”, can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with acids and bases .

Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by Rudyanto et al. (2014) focused on synthesizing novel 1,3-benzoxazine and aminomethyl compounds from eugenol and studying their biological activity using brine shrimp lethality test. This research provides insights into the potential bioactivity of such compounds.

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including benzoxazole derivatives, and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms.

Sensing Applications

  • A study by Tanaka et al. (2001) explored the use of benzoxazole derivatives in fluorescent probes for sensing pH and metal cations. Their findings indicate the suitability of these compounds for sensing applications.

Novel Routes for Synthesis

  • Research by El‐Barbary et al. (1980) and Richey et al. (1975) provide insights into the synthesis of benzoxazole derivatives, exploring new routes and methodologies.

Electrochemical Synthesis

  • The study by Largeron & Fleury (1998) describes an electrochemical synthesis method for producing novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties.

Photochemical Properties

  • Ohshima et al. (2007) investigated the photochemical properties of benzoxazole derivatives, providing valuable information on their excited-state behaviors and potential applications.

Ligand in Copper-Catalyzed Reactions

  • The work by Singh et al. (2017) discusses the use of a benzoxazole derivative as a ligand in copper-catalyzed O-arylation, demonstrating its effectiveness in synthesizing diverse benzoxazoles.

Fluorescent Nanofibers and Microcrystals

  • Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives for preparing fluorescent nanofibers and microcrystals, indicating their potential for applications in biological and aqueous media.

Future Directions

Benzoxazoles, including potentially “2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on exploring their potential applications in various fields, such as in the treatment of cancer .

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-12-5-3-2-4-10(12)14-16-11-7-6-9(15)8-13(11)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCPTRYFOWZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine

CAS RN

1039945-84-0
Record name 1039945-84-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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